molecular formula C7H9FO5 B1251570 2-Fluoroshikimic acid

2-Fluoroshikimic acid

Cat. No.: B1251570
M. Wt: 192.14 g/mol
InChI Key: NSJXNVILCOICAL-PQLUHFTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoroshikimic acid is a synthetic fluorinated analog of the key biochemical metabolite, shikimic acid. The shikimate pathway is a seven-step metabolic route essential for the biosynthesis of aromatic amino acids in bacteria, fungi, algae, and plants, but is absent in mammals, making it a promising target for antimicrobial and antiparasitic research . While other fluorinated isomers like (6S)- and (6R)-6-fluoroshikimic acid have demonstrated potent, stereospecific antibacterial and antimalarial effects by targeting the shikimate pathway , research indicates that this compound itself did not show a detectable effect on the growth of Plasmodium falciparum in studies . This compound serves as a crucial chemical tool for enzymology studies, helping to elucidate the specific mechanism and stereochemical requirements of shikimate pathway enzymes, such as shikimate kinase and dehydroquinate synthase . It is also a valuable intermediate for the synthesis of more complex shikimate pathway antimetabolites and for probing the biochemical logic of this essential pathway in pathogens . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9FO5

Molecular Weight

192.14 g/mol

IUPAC Name

(3S,4S,5R)-2-fluoro-3,4,5-trihydroxycyclohexene-1-carboxylic acid

InChI

InChI=1S/C7H9FO5/c8-4-2(7(12)13)1-3(9)5(10)6(4)11/h3,5-6,9-11H,1H2,(H,12,13)/t3-,5+,6-/m1/s1

InChI Key

NSJXNVILCOICAL-PQLUHFTBSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@@H](C(=C1C(=O)O)F)O)O)O

Canonical SMILES

C1C(C(C(C(=C1C(=O)O)F)O)O)O

Synonyms

2-fluoro-shikimate
2-fluoroshikimate
2-fluoroshikimic acid

Origin of Product

United States

Synthetic Methodologies and Derivatization of 2 Fluoroshikimic Acid

Total Synthesis Approaches for 2-Fluoroshikimic Acid

The total synthesis of this compound has been approached through various strategies, primarily leveraging the principles of stereoselective synthesis to navigate the compound's chiral landscape.

Stereoselective Synthesis Strategies

A prominent strategy for the stereoselective synthesis of this compound involves starting from a readily available chiral precursor, a method known as a chiral pool synthesis. Quinic acid, a naturally abundant and inexpensive chiral molecule, has served as a common starting material. researchgate.netacs.org This approach capitalizes on the inherent stereochemistry of quinic acid to establish the required stereocenters in the target molecule.

One of the key total syntheses of (-)-2-fluoroshikimic acid was reported by Rich and Bartlett. acs.org Their approach established the viability of accessing this fluorinated analog. While the specific details of this synthesis are extensive, it underscores the importance of strategic functional group manipulations and stereocontrol to achieve the desired product.

Another key aspect of stereoselective synthesis is the control of stereochemistry during the introduction of the fluorine atom and other functional groups. The choice of fluorinating agent and the reaction conditions are critical to ensure the correct stereochemical outcome at the C-2 position.

Methodological Advancements in Chemical Synthesis

Methodological advancements in the chemical synthesis of this compound have focused on improving efficiency, yield, and stereoselectivity. Early syntheses often involved lengthy and complex protection-deprotection sequences. More recent advancements have sought to streamline these processes.

Enzymatic Synthesis and Biotransformation Pathways of this compound

The use of enzymes in the synthesis of this compound offers a powerful alternative to purely chemical methods, often providing high stereoselectivity and milder reaction conditions.

Biocatalytic Routes Utilizing Fluorinated Precursors (e.g., Fluoro-phosphoenolpyruvate)

The biosynthesis of shikimic acid begins with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P). wikipedia.org A logical biocatalytic approach to this compound involves the use of a fluorinated analog of PEP. While attempts to synthesize (6S)-6-fluoroshikimic acid via biotransformation from erythrose-4-phosphate and fluoro-phosphoenolpyruvate have been reported as unsuccessful in some instances, the general principle remains a valid strategy. gla.ac.uk

The enzymatic synthesis would theoretically proceed via the action of 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase on a fluorinated PEP analog. For the synthesis of this compound, this would likely involve a precursor such as (Z)-phosphoenol-3-fluoropyruvate. This fluorinated substrate would be condensed with E4P to produce the corresponding fluorinated DAHP, which would then be processed by the subsequent enzymes of the shikimate pathway.

Chemo-Enzymatic Synthesis Combinations

A successful and well-documented chemo-enzymatic strategy for the synthesis of this compound involves the enzymatic conversion of a chemically synthesized fluorinated intermediate. researchgate.netacs.org Specifically, (2R)-2-fluoro-3-dehydroquinic acid can be synthesized chemically from quinic acid. colab.ws This fluorinated dehydroquinate is then a substrate for the enzyme dehydroquinase, which catalyzes its dehydration to form 2-fluoro-3-dehydroshikimic acid. researchgate.netacs.org

The resulting 2-fluoro-3-dehydroshikimic acid can then be stereoselectively reduced to this compound using the enzyme shikimate dehydrogenase. researchgate.netacs.org This two-step enzymatic conversion from a chemically derived precursor highlights the power of combining chemical and biological transformations. The enzymatic steps proceed with high fidelity, ensuring the correct stereochemistry in the final product.

Synthesis of Related Fluorinated Shikimate Pathway Intermediates

The synthetic methodologies developed for this compound have been extended to the preparation of other fluorinated and halogenated intermediates of the shikimate pathway. These analogs are invaluable tools for studying the mechanism of the pathway's enzymes and for developing new antimicrobial agents.

Notable examples include:

2-Bromo-3-dehydroshikimic acid and 2-Bromoshikimic acid: Similar to the fluoro-analogs, these brominated compounds have been synthesized from quinic acid, with the final steps involving enzymatic conversions. researchgate.netacs.org

2-Fluoro-3-dehydroshikimic acid: This is a direct precursor to this compound in the chemo-enzymatic route and has been synthesized from (2R)-2-fluoro-3-dehydroquinic acid. researchgate.netacs.orggla.ac.uk

(6S)-6-Fluoroshikimic acid: This isomer has been a significant focus of research due to its antibacterial properties and has been synthesized both chemically and through enzymatic approaches. researchgate.netwikipedia.org

Difluorinated Shikimic Acid Analogs: Researchers have also synthesized shikimic acid analogs containing two fluorine atoms, such as 3-deoxy-3,3-difluoroshikimic acid, from quinic acid. scilit.comresearchgate.net

The synthesis of these diverse fluorinated intermediates underscores the versatility of the synthetic strategies developed in this field and their importance in advancing our understanding of the shikimate pathway.

2-Fluoro-3-dehydroshikimic Acid Synthesis

2-Fluoro-3-dehydroshikimic acid is a key intermediate and analog in the study of the shikimate pathway. Its synthesis has been accomplished through both purely chemical and chemoenzymatic strategies, primarily starting from quinic acid.

An alternative, more efficient approach combines chemical synthesis with an enzymatic step. acs.org This chemoenzymatic route first synthesizes (2R)-2-fluoro-3-dehydroquinic acid. acs.org This fluorinated dehydroquinate analog is then treated with a type II dehydroquinase, an enzyme from the shikimate pathway that catalyzes the dehydration of the natural substrate. acs.org Specifically, the type II dehydroquinase from Mycobacterium tuberculosis has been successfully used to convert (2R)-2-fluoro-3-dehydroquinic acid into 2-fluoro-3-dehydroshikimic acid in a high yield of 88% for the enzymatic step. acs.org The enzymatic conversion is performed in an ammonium (B1175870) bicarbonate buffer at pH 7.8 and 25 °C. acs.org

MethodStarting MaterialKey Reagent/EnzymeReported Yield
Chemical SynthesisQuinic AcidMultiple Steps23% (overall)
Chemoenzymatic Synthesis(2R)-2-fluoro-3-dehydroquinic acidType II Dehydroquinase (M. tuberculosis)88% (enzymatic step)

2-Fluorochorismate Synthesis

2-Fluorochorismate is a powerful inhibitor of enzymes downstream of chorismate synthase, particularly 4-amino-4-deoxychorismate (ADC) synthase. researchgate.netportlandpress.com Its generation is a critical step in the antimicrobial action of certain fluorinated shikimate analogs. Research has shown that 2-fluorochorismate is produced enzymatically by the action of the shikimate pathway enzymes on a fluorinated precursor. portlandpress.com

Interestingly, the reported substrate for this transformation is not this compound but its stereoisomer, (6S)-6-fluoroshikimic acid. researchgate.netportlandpress.comportlandpress.com This compound is processed by the sequential action of shikimate kinase, EPSP synthase, and finally chorismate synthase. portlandpress.com While some studies focusing on the mechanism of E. coli chorismate synthase reported that (6S)-6-fluoro-5-enolpyruvylshikimate-3-phosphate (the intermediate formed from the 6-fluoro substrate) is converted to 6-fluorochorismate nih.gov, other investigations have identified the product as 2-fluorochorismate. researchgate.netportlandpress.comportlandpress.com This resulting 2-fluorochorismate has been shown to be a potent inactivator of ADC synthase, which is involved in folate biosynthesis. researchgate.netportlandpress.comresearchgate.netimrpress.com The inactivation occurs through the irreversible covalent modification of a key lysine (B10760008) residue (Lys-274) in the enzyme's active site. researchgate.netimrpress.com

Stereoisomeric Fluoroshikimic Acid Analogs (e.g., 6-Fluoroshikimic Acid Isomers)

The position and stereochemistry of the fluorine atom on the shikimic acid scaffold are critical for biological activity. The isomers of 6-fluoroshikimic acid are prominent examples that have been synthesized and studied. nih.gov

The two stereoisomers, (6S)-6-fluoroshikimic acid and (6R)-6-fluoroshikimic acid, exhibit vastly different potencies as antimicrobial agents. nih.gov When tested against the malaria parasite Plasmodium falciparum, (6R)-6-fluoro-shikimate was found to be significantly more potent than the (6S) isomer. nih.gov In contrast, against bacteria, (6S)-6-fluoroshikimic acid is reported to be 250- to 600-fold more potent than its (6R) counterpart. nih.gov

The synthesis of (6S)-6-fluoroshikimic acid can be achieved from shikimic acid itself. nih.gov The process involves dehydration of a protected shikimate derivative to form a diene, followed by nonregioselective dihydroxylation. nih.gov Subsequent protection of the C5 hydroxyl group allows for a stereoinvertive fluorination at the C-6 position using diethylaminosulfur trifluoride (DAST), which after deprotection and hydrolysis yields the desired (6S)-6-fluoroshikimic acid. nih.gov

Beyond the 6-fluoro analogs, other fluorinated stereoisomers have been developed to probe enzyme mechanisms. These include 6,6-difluoroshikimic acid and 3-deoxy-3,3-difluoroshikimic acid, which were synthesized in multiple steps from quinic acid or other chiral precursors. imrpress.com

CompoundOrganismBiological Activity (IC₅₀)
(6R)-6-Fluoroshikimic AcidPlasmodium falciparum1.5 x 10⁻⁵ M
(6S)-6-Fluoroshikimic AcidPlasmodium falciparum2.7 x 10⁻⁴ M

Biochemical Interactions and Mechanistic Elucidation of 2 Fluoroshikimic Acid

Interrogation of Shikimate Pathway Enzymes by 2-Fluoroshikimic Acid

3-Deoxy-D-arabino-heptulosonate 7-Phosphate Synthase (DAHPS) Interactions

3-Deoxy-D-arabino-heptulosonate 7-phosphate synthase (DAHPS) catalyzes the initial committed step of the shikimate pathway, an aldol (B89426) condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P). rsc.orgnih.gov As this compound is a downstream product, it is not a substrate or a direct regulator of DAHPS. However, studies have utilized fluorinated analogs of PEP to probe the enzyme's active site. For instance, phosphoenol-3-fluoropyruvate (B1235131) has been shown to be a competitive inhibitor with respect to PEP for DAHPS, with two distinct inhibition constants (Ki) of 8 µM and 48 µM. researchgate.net The product of this reaction, (3S)-3-deoxy-3-fluoro-arabino-heptulosonic acid 7-phosphate, was found to be a substrate for the subsequent enzyme, dehydroquinate synthase. researchgate.net These findings indicate that while this compound itself does not interact with DAHPS, the enzyme can accommodate fluorinated substrates, which has been instrumental in designing inhibitors that mimic reaction intermediates. rcsb.org

Dehydroquinate Synthase (DHQS) Studies

Dehydroquinate synthase (DHQS) catalyzes the second step in the shikimate pathway, the cyclization of 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) to 3-dehydroquinate (B1236863) (DHQ). ebi.ac.uknih.gov Similar to DAHPS, this compound is not a direct substrate or inhibitor of DHQS. Nevertheless, research using fluorinated substrate analogs has provided insights into the DHQS mechanism. The incubation of (3S)-3-fluoro-DAHP with dehydroquinate synthase resulted in the variable leakage of a reaction intermediate, demonstrating that the enzyme can process fluorinated substrates. researchgate.net The use of substrate analogs that are locked in a cyclic form has also been crucial in understanding that the enzyme likely recognizes and acts upon the α-pyranose form of its natural substrate. nih.gov These studies, while not directly involving this compound, underscore the utility of fluorinated molecules in probing the catalytic steps of DHQS.

Dehydroquinase (DHQase) Investigations (Type I and Type II Enzymes)

Dehydroquinase (DHQase) catalyzes the dehydration of 3-dehydroquinate to 3-dehydroshikimate. Two distinct types of DHQase exist, Type I and Type II, which differ in their structure and catalytic mechanism. Type I DHQases operate via a syn-dehydration involving a covalent imine intermediate, whereas Type II enzymes catalyze an anti-dehydration through an enolate intermediate.

The enzymatic synthesis of 2-fluoro-3-dehydroshikimic acid and subsequently this compound has been achieved using a fluorinated substrate, (2R)-2-fluoro-3-dehydroquinic acid, in a reaction sequence involving dehydroquinase and shikimate dehydrogenase. acs.orgacs.org This demonstrates that a fluorinated analog can be a substrate for DHQase.

Interestingly, mechanistic differences between the two types of dehydroquinases have been exploited using fluorinated compounds. (2R)-2-Fluoro-3-dehydroquinic acid has been shown to be an irreversible inhibitor of Type I dehydroquinase, while it acts as a substrate for the Type II enzyme. researchgate.net This differential activity highlights the potential for designing type-specific inhibitors based on the introduction of a fluorine atom.

Enzyme TypeInteraction with (2R)-2-fluoro-3-dehydroquinic acidReference
Type I DHQaseIrreversible inhibitor researchgate.net
Type II DHQaseSubstrate acs.orgresearchgate.net

Shikimate Dehydrogenase (SDH) Studies

Shikimate dehydrogenase (SDH) catalyzes the fourth step in the shikimate pathway: the reversible, NADPH-dependent reduction of 3-dehydroshikimate to shikimate. oup.comimrpress.com Research has demonstrated that SDH can process fluorinated substrates. Specifically, this compound has been synthesized from 2-fluoro-3-dehydroshikimic acid through an enzymatic reaction catalyzed by shikimate dehydrogenase. acs.org This finding unequivocally establishes that 2-fluoro-3-dehydroshikimic acid is a substrate for SDH, and the enzyme can effectively catalyze the reduction of a fluorinated analog to produce this compound.

Shikimate Kinase (SK) Interactions and Phosphorylation Research

Shikimate kinase (SK) is the fifth enzyme of the pathway and is responsible for the ATP-dependent phosphorylation of shikimate at the 3-hydroxyl group to form shikimate-3-phosphate (B1206780). imrpress.comnih.gov Studies on fluorinated analogs have shown that these compounds can act as substrates for SK. For example, both (6S)-6-fluoroshikimic acid and (6R)-6-fluoroshikimic acid are substrates for E. coli shikimate kinase and are converted to their respective 6-fluoro-shikimate-3-phosphate derivatives. oup.compan.olsztyn.pl While direct kinetic data for the phosphorylation of this compound is not extensively reported, the successful phosphorylation of 6-fluoro analogs strongly suggests that SK can accommodate a fluorine substituent on the shikimate ring. The resulting phosphorylated product can then proceed to the next step in the pathway.

Fluorinated SubstrateEnzymeProductReference
(6S)-6-fluoroshikimic acidShikimate Kinase(6S)-6-fluoro-shikimate-3-phosphate oup.compan.olsztyn.pl
(6R)-6-fluoroshikimic acidShikimate Kinase(6R)-6-fluoro-shikimate-3-phosphate oup.compan.olsztyn.pl

5-Enolpyruvylshikimate-3-Phosphate Synthase (EPSPS) Studies

5-Enolpyruvylshikimate-3-phosphate synthase (EPSPS) catalyzes the sixth step of the shikimate pathway, the transfer of an enolpyruvyl group from PEP to shikimate-3-phosphate (S3P), forming 5-enolpyruvylshikimate-3-phosphate (EPSP). nih.govmsu.edu This enzyme is famously the target of the herbicide glyphosate (B1671968). wikipedia.org

The interaction of fluorinated shikimate derivatives with EPSPS has been a subject of significant research. Following the phosphorylation of 6-fluoroshikimate by shikimate kinase, the resulting (6S)-6-fluoro-S3P and (6R)-6-fluoro-S3P are substrates for EPSP synthase, which converts them into the corresponding diastereoisomeric 6-fluoro-EPSP derivatives. oup.compan.olsztyn.pl

Furthermore, a stable fluorinated analog of the tetrahedral reaction intermediate, known as 2F-TI, has been shown to be a very potent inhibitor of E. coli EPSPS with a Ki value of 7.8 nM. alanplewis.com However, this inhibition was found to be less effective against Class II EPSP synthases, which are found in some pathogenic bacteria like Staphylococcus aureus. alanplewis.comnih.gov This differential inhibition underscores the structural differences in the active sites between EPSPS classes.

InhibitorTarget EnzymeKi (nM)Reference
2F-TIE. coli EPSPS (Class I)7.8 alanplewis.com
2F-TIS. aureus EPSPS (Class II)~31.2 (4-fold less potent) alanplewis.com
2F-TIAgrobacterium sp. CP4 EPSPS (Class II)~62.4 (8-fold less potent) alanplewis.com

Chorismate Synthase (CS) Mechanistic Probes

While this compound itself is not a direct inhibitor of chorismate synthase (CS), its phosphorylated and enolpyruvylated derivative, (6S)-6-fluoro-5-enolpyruvylshikimate 3-phosphate ((6S)-6-fluoroEPSP), serves as a valuable mechanistic probe for this enzyme. Chorismate synthase, the final enzyme in the shikimate pathway, catalyzes the conversion of 5-enolpyruvylshikimate-3-phosphate (EPSP) to chorismate. Studies have shown that when (6S)-6-fluoroEPSP is incubated with chorismate synthase, the enzyme processes this analog, albeit slowly, to generate 2-fluorochorismate. This reaction is significant as it provides insight into the enzyme's tolerance for substituted substrates and its catalytic mechanism. The ability of chorismate synthase to turn over (6S)-6-fluoroEPSP demonstrates that the fluorine substitution at the C6 position is accommodated within the active site, allowing the catalytic machinery to proceed with the 1,4-anti-elimination of phosphate. The enzymatic synthesis of 2-fluorochorismate in this manner is also crucial because it generates the actual bioactive molecule responsible for inhibiting downstream enzymes.

4-Amino-4-Deoxychorismate Synthase (ADCS) Inhibition Studies

The primary molecular target responsible for the antimicrobial effects of fluorinated shikimate analogs is 4-amino-4-deoxychorismate synthase (ADCS). researchgate.netpan.olsztyn.pl This enzyme catalyzes the conversion of chorismate to 4-amino-4-deoxychorismate (ADC), a key step in the biosynthesis of para-aminobenzoic acid (PABA) and subsequently folate. It has been demonstrated that the antibacterial activity of (6S)-6-fluoroshikimate stems from its metabolic conversion to 2-fluorochorismate, which then acts as a potent inhibitor of ADCS. researchgate.netresearchgate.net ADCS is a complex enzyme typically composed of two subunits, PabA and PabB in Escherichia coli. PabA hydrolyzes glutamine to provide ammonia, which is then used by PabB to aminate chorismate. nih.gov Inhibition studies revealed that 2-fluorochorismate specifically targets the PabB subunit, preventing the formation of ADC and thereby halting the folate biosynthesis pathway. researchgate.net

Enzymatic Inhibition Kinetics and Modes of Action

Irreversible Enzyme Inactivation Mechanisms

The inhibition of ADCS by 2-fluorochorismate is a classic example of irreversible enzyme inactivation, specifically mechanism-based or "suicide" inhibition. researchgate.netuniroma1.it In this process, the enzyme binds the inhibitor molecule (2-fluorochorismate) as if it were its natural substrate and initiates its normal catalytic mechanism. uniroma1.it The chemical properties of the fluorinated analog, however, divert the reaction from its normal course. Instead of being converted into a product and released, the intermediate becomes a highly reactive species. This species then forms a stable, covalent bond with a nucleophilic amino acid residue in the active site, leading to the permanent inactivation of the enzyme. researchgate.netcreative-enzymes.com Research has identified the specific residue in E. coli ADCS as Lysine-274, located on the PabB subunit. researchgate.net The formation of this covalent adduct is the basis for the irreversible nature of the inhibition.

Allosteric Modulation Investigations

Current scientific literature focuses on the active-site-directed inhibition of ADCS by 2-fluorochorismate. Allosteric modulation involves an inhibitor binding to a site on the enzyme distinct from the active site (an allosteric site) to induce a conformational change that reduces enzyme activity. wikipedia.org There are no significant findings to suggest that this compound or its metabolite, 2-fluorochorismate, acts as an allosteric modulator of either chorismate synthase or ADCS. The documented mode of action is direct, competitive binding at the active site, followed by covalent modification, which is characteristic of mechanism-based inactivators rather than allosteric modulators. researchgate.net

Molecular Basis of Enzyme-Analog Binding and Catalytic Cycle Perturbation

The molecular basis for the inhibition of ADCS by 2-fluorochorismate lies in the unique chemical properties conferred by the fluorine atom. 2-fluorochorismate, as an analog of chorismate, fits into the active site of the PabB subunit of ADCS. The enzyme initiates the catalytic process for amination at the C4 position. A proposed mechanism suggests that this involves the formation of a covalent intermediate between the substrate and the enzyme. researchgate.net In the case of the natural substrate, this leads to the formation of ADC.

However, with 2-fluorochorismate, the highly electronegative fluorine atom at the C2 position alters the electronic distribution of the cyclohexadiene ring. This modification facilitates an alternative chemical fate for the reaction intermediate. Instead of proceeding through the normal catalytic cycle, the enzyme's activity on the fluorinated substrate generates a reactive species that captures a nucleophile within the active site. The ε-amino group of the active site residue Lys-274 acts as this nucleophile, attacking the intermediate to form a stable covalent bond. researchgate.net This event irreversibly cross-links the inhibitor to the enzyme, perturbing the catalytic cycle indefinitely and resulting in complete loss of function. The discovery of this covalent modification of Lys-274 was a pivotal finding in elucidating the catalytic mechanism of ADCS itself. researchgate.net

Data Tables

Table 1: Summary of Enzymatic Interactions

EnzymeFluorinated CompoundObserved EffectMechanism of Action
Chorismate Synthase (CS)(6S)-6-fluoro-5-enolpyruvylshikimate 3-phosphateSlow conversion to 2-fluorochorismateSubstrate Analog Processing
4-Amino-4-deoxychorismate Synthase (ADCS)2-Fluorochorismate (metabolite of fluoroshikimates)Potent, irreversible inhibitionMechanism-based "suicide" inactivation via covalent modification of active site Lys-274. researchgate.net

Active Site Modification and Adduct Formation Studies

The introduction of a fluorine atom at the C-2 position of the shikimic acid ring system introduces significant electronic perturbations without a large steric footprint, making it a subtle but potent modulator of biochemical reactions. While the synthesis of (-)-2-fluoroshikimic acid has been described, it involves challenging chemical steps, reflecting the compound's inherent reactivity. caldic.combas.bg

Research into fluorinated substrate analogs often investigates their potential to form stable covalent adducts with enzyme active site residues, leading to irreversible inhibition. For instance, studies on other fluorinated shikimate derivatives, such as (6S)-6-fluoroshikimic acid, have shown that they can be processed by one enzyme in the pathway to a downstream product (2-fluorochorismic acid) which then acts as an irreversible inhibitor of a subsequent enzyme, 4-amino-4-deoxychorismate synthase. researchgate.net This highlights a mechanism of "lethal synthesis" where the analog is metabolically activated to a reactive species.

While specific studies detailing covalent adduct formation by this compound itself are not prominent in the literature, its design principle is rooted in the potential for the fluorine atom to act as a leaving group or to stabilize a reactive intermediate, which could then be attacked by a nucleophilic residue in the enzyme's active site. Enzymes in the shikimate pathway, such as dehydroquinases, catalyze elimination reactions that proceed through enolate intermediates. researchgate.net The presence of an electronegative fluorine at the C-2 position could potentially facilitate the formation of such intermediates or other reactive species, creating an opportunity for active site modification.

The table below summarizes the outcomes of inhibition by related fluorinated analogs in the shikimate pathway, illustrating the common strategy of metabolic activation.

CompoundTarget Pathway/EnzymeMechanism of Action
(6S)-6-Fluoroshikimic acidAromatic Biosynthetic PathwayConverted to 2-fluorochorismic acid, which irreversibly inhibits 4-amino-4-deoxychorismate synthase. researchgate.net
Glyphosate5-enolpyruvylshikimate-3-phosphate synthase (EPSPS)Inhibits the enzyme, blocking the pathway. wikipedia.org

Substrate Mimicry and Transition State Analog Design Principles

The effectiveness of this compound as a biochemical probe is founded on the principles of substrate mimicry and transition-state analog design. wikipedia.orgnih.gov Enzymes achieve their catalytic power by binding to and stabilizing the high-energy transition state of a reaction more tightly than the ground-state substrate. wikipedia.org Molecules that mimic this transition state can act as potent inhibitors. wikipedia.orgnih.gov

Substrate Mimicry: this compound is a close structural isostere of the natural substrate, shikimic acid. It retains the core cyclohexene (B86901) ring, the carboxylate group, and the hydroxyl groups at C-4 and C-5, which are critical for recognition and binding within the active site of enzymes like shikimate dehydrogenase and shikimate kinase. caldic.com However, the replacement of the C-2 hydroxyl group with a fluorine atom alters the electronic nature of the molecule. This allows it to occupy the active site but potentially halt the catalytic cycle.

Transition State Analog Design: The design of this compound can also be viewed from the perspective of mimicking a transition state. Many enzymatic reactions in the shikimate pathway, such as the dehydration catalyzed by 3-dehydroquinate dehydratase, proceed through enolate intermediates. researchgate.net The electron-withdrawing nature of the fluorine atom at C-2 can influence the acidity of adjacent protons and the stability of charged intermediates, potentially mimicking the electronic features of a catalytic transition state. By resembling this high-energy state, the analog can bind to the enzyme with much higher affinity than the substrate itself, leading to potent inhibition. wikipedia.org

The following table compares the key structural features of the natural substrate and its fluoro-analog.

FeatureShikimic Acid (Natural Substrate)This compound (Analog)Design Rationale
Core Structure 3,4,5-trihydroxy-1-cyclohexene-1-carboxylic acidRetains the cyclohexene carboxylic acid coreMimics the overall shape and size of the substrate for active site binding.
C-2 Substituent Hydroxyl (-OH) groupFluorine (-F) atomFluorine is a bioisostere of the hydroxyl group but is strongly electron-withdrawing, altering the molecule's reactivity.
Binding Groups Carboxylate and hydroxyls at C-3, C-4, C-5Carboxylate and hydroxyls at C-3, C-4, C-5Essential interactions with active site residues are preserved. rcsb.orgcapes.gov.br
Potential Role Substrate for enzymes like Shikimate DehydrogenaseInhibitor designed to mimic the substrate or a reaction transition state. caldic.comwikipedia.orgTo block the enzyme's catalytic cycle.

Conformational Dynamics Upon Analog Binding

The binding of a substrate or an inhibitor to an enzyme's active site is a dynamic process, often involving significant conformational changes in the protein, a concept known as "induced fit". libretexts.orgsavemyexams.com These structural rearrangements are essential for positioning catalytic residues correctly and optimizing interactions with the ligand. savemyexams.com

Binding of the substrate induces conformational changes that create this ideal binding arrangement. savemyexams.com It is expected that this compound, as a close structural mimic, would induce similar conformational changes to be accommodated in the active site. However, the altered electronic properties due to the fluorine atom could lead to a non-productive or "stalled" complex. The detailed analysis of such structural changes, often revealed by comparing the apo (unbound) enzyme structure with the ligand-bound structure, is critical for understanding the mechanism of inhibition and for the rational design of new antibacterial agents. nih.govnih.gov

The key active site residues of M. tuberculosis shikimate kinase that interact with shikimic acid are listed below, representing the binding environment that an analog like this compound must also engage.

EnzymeActive Site ResidueInteraction with Shikimic Acid
M. tuberculosis Shikimate Kinase (MtSK)Asp34Hydrogen bond with hydroxyl group. capes.gov.br
M. tuberculosis Shikimate Kinase (MtSK)Arg58Interacts with the carboxyl group. capes.gov.br
M. tuberculosis Shikimate Kinase (MtSK)Gly80Hydrogen bond with hydroxyl group. capes.gov.br
M. tuberculosis Shikimate Kinase (MtSK)Gly81Interacts with the carboxyl group. capes.gov.br
M. tuberculosis Shikimate Kinase (MtSK)Arg136Interacts with the carboxyl group. capes.gov.br

Impact on Downstream Biosynthetic Pathways in Model Organisms

Disruption of Aromatic Amino Acid Biosynthesis (Phenylalanine, Tyrosine, Tryptophan)

The shikimate pathway is the sole route for the de novo synthesis of the aromatic amino acids L-phenylalanine, L-tyrosine, and L-tryptophan in many organisms. imrpress.comfrontiersin.orgnih.gov The pathway culminates in the production of chorismate, which serves as a common precursor for these three amino acids. imrpress.comnih.gov Consequently, any effective inhibitor of the upstream pathway is expected to disrupt the production of these essential amino acids.

However, studies on the more potent analog, (6S)-6-Fluoroshikimic acid, have shown that its primary antibacterial effect is not due to the starvation of aromatic amino acids. In experiments with Escherichia coli, the growth inhibition caused by (6S)-6-Fluoroshikimic acid was not reversed by supplementing the medium with phenylalanine, tyrosine, and tryptophan, either individually or as a mixture. researchgate.net This indicates that while the pathway is the source of these amino acids, the lethal action of this specific analog occurs further downstream at a different branch point. researchgate.net

For 2-Fluoroshikimic acid specifically, there is a lack of direct research investigating its effects on aromatic amino acid biosynthesis. The observation that it exerted no inhibitory effect on the growth of P. falciparum suggests it may not significantly disrupt this or other essential downstream pathways in this organism at the concentrations tested. nih.gov

Interference with Folate Biosynthesis via p-Aminobenzoic Acid (pABA) Pathway

A critical branch of the shikimate pathway leads to the synthesis of para-aminobenzoic acid (pABA), an essential precursor for the biosynthesis of folates. imrpress.comnih.gov Folates are vital cofactors required for the synthesis of nucleotides and certain amino acids, including methionine. wikipedia.org The enzyme aminodeoxychorismate synthase converts chorismate to 4-amino-4-deoxychorismate, a key step in the pABA pathway. wikipedia.orgmdpi.com

The antibacterial mechanism of (6S)-6-Fluoroshikimic acid has been identified as the inhibition of pABA synthesis. wikipedia.orgresearchgate.netgla.ac.uk This compound is likely converted by cellular enzymes to 6-fluorochorismate, which then inhibits an enzyme in the pABA synthesis pathway. researchgate.netgla.ac.uk This hypothesis is strongly supported by the finding that the addition of pABA to the culture medium completely reverses the growth-inhibitory effects of (6S)-6-Fluoroshikimic acid on E. coli and P. falciparum. nih.govresearchgate.net

In contrast, as this compound did not demonstrate inhibitory activity against P. falciparum, it is inferred that it does not effectively interfere with the pABA pathway in this organism. nih.gov Specific studies confirming its mechanism of action or lack thereof in model bacteria like E. coli are not prevalent in the reviewed literature.

Modulation of Quinone Biosynthesis (Ubiquinone, Menaquinone)

Chorismate, the final product of the main shikimate pathway, is also the precursor for the biosynthesis of quinones, such as ubiquinone (Coenzyme Q) and menaquinone (Vitamin K2). imrpress.comnih.govnih.gov These molecules are essential lipid-soluble electron carriers in the respiratory chain, playing a vital role in cellular energy production. nih.govnih.gov In E. coli, both menaquinone and ubiquinone are derived from chorismate, although through different initial enzymatic steps. nih.gov The biosynthesis of menaquinone proceeds via isochorismate. nih.govfrontiersin.org

Given that the shikimate pathway is the source of the aromatic ring for these quinones, its inhibition could theoretically disrupt their synthesis. nih.govresearchgate.net However, specific research detailing the effects of this compound on ubiquinone or menaquinone biosynthesis in any model organism has not been found in the available scientific literature. The lack of general biological activity observed for this compound in studies like the one on P. falciparum makes it less likely to be a potent modulator of these pathways. nih.gov

Effects on Siderophore Production

Many bacteria synthesize iron-chelating molecules called siderophores to acquire iron, an essential nutrient, from their environment. ijcrr.comresearchgate.net In E. coli, the primary siderophore is enterobactin (B1671361), a molecule with an exceptionally high affinity for ferric iron. nih.govwikipedia.org The biosynthesis of enterobactin is directly dependent on the shikimate pathway. researchgate.net The precursor, chorismate, is converted into 2,3-dihydroxybenzoic acid (DHB) by the enzymes EntA, EntB, and EntC, which is then used to assemble the final enterobactin molecule. wikipedia.orgresearchgate.net

Inhibition of the shikimate pathway would logically lead to a reduction in enterobactin production, thereby impairing the bacterium's ability to thrive in iron-limited conditions. While this provides a potential mechanism for antibacterial action, no studies were identified that specifically investigate the impact of this compound on the production of enterobactin or any other siderophores.

Applications of 2 Fluoroshikimic Acid As a Biochemical Research Probe

Elucidation of Enzyme Catalytic Mechanisms

2-Fluoroshikimic acid and its isomers serve as valuable mechanistic probes for studying the enzymology of the shikimate pathway. researchgate.net The introduction of a fluorine atom, a non-invasive substitute for hydrogen, at a specific position on the shikimic acid scaffold can help to probe enzyme-substrate interactions and catalytic mechanisms. researchgate.net The position of the fluorine atom is critical; substituting it at different carbons (e.g., C-2 vs. C-6) can lead to vastly different biological effects, providing insight into which positions on the substrate are crucial for enzyme recognition and processing. researchgate.netnih.gov

For example, studies on chorismate synthase, the final enzyme in the pathway, have utilized fluorinated analogs to understand its catalytic process. It is established that the C-6 pro-R hydrogen of the substrate is removed during the conversion to chorismate. researchgate.net Based on this, (6R)-6-fluoro- and (6S)-6-fluoro-shikimic acids were synthesized. researchgate.net It was anticipated that after conversion by shikimate kinase and EPSP synthase, the (6R)-6-fluoro-EPSP derivative would inhibit chorismate synthase, while the (6S) isomer might be further processed, potentially leading to lethal synthesis. researchgate.net Indeed, in Escherichia coli, (6S)-6-fluoro-EPSP is slowly converted by chorismate synthase to 6-fluorochorismate, which then appears to inhibit the synthesis of 4-aminobenzoic acid (pABA), a downstream product. oup.com This demonstrates how these probes can unravel complex, multi-step inhibitory mechanisms.

Similarly, shikimate kinase, the fifth enzyme, which phosphorylates shikimate, has been a subject of intense study. nih.govnih.govresearchgate.net The use of substrate analogs helps to characterize the active site, including the roles of conserved residues critical for binding and catalysis. nih.gov While this compound itself was synthesized for such investigative purposes, its isomers have been more extensively characterized in mechanistic studies. gla.ac.uk

Pathway Flux Analysis in Metabolic Engineering Studies

Metabolic flux analysis (MFA) is a powerful technique used in metabolic engineering to quantify the flow of metabolites through a metabolic network. nih.govbiosynsis.comcreative-proteomics.com It is crucial for designing, constructing, and optimizing microbial pathways for the enhanced production of valuable chemicals, such as shikimic acid itself, which is a precursor for the antiviral drug oseltamivir. nih.govmdpi.comfrontiersin.org

In the context of the shikimate pathway, MFA helps identify bottlenecks and understand the effects of genetic modifications. mdpi.comjmb.or.kr A key strategy in these studies is to perturb the pathway and observe the consequences. Specific enzyme inhibitors can be invaluable tools for such perturbations. By blocking a specific enzymatic step, an inhibitor like this compound or its more active isomers can cause the accumulation of upstream intermediates.

By using isotope-labeled substrates (e.g., ¹³C-glucose) and measuring the labeling patterns in these accumulated intermediates, researchers can precisely map the flow of carbon through the pathway. nih.govmdpi.com This allows for the quantitative determination of flux distribution, revealing how carbon is partitioned between different branches of metabolism. mdpi.com For instance, if this compound were to be processed by shikimate kinase into an inhibitor of a downstream enzyme, it would allow for a detailed analysis of the flux leading to shikimate, providing critical data for engineering strains with improved production yields. mdpi.comjmb.or.kr This approach is fundamental to rationally modifying metabolic pathways to increase the output of desired products. nih.govfrontiersin.org

Investigation of Essentiality in Microbial Physiology (e.g., E. coli, Mycobacterium tuberculosis)

The essentiality of the shikimate pathway in microorganisms makes it a prime target for antimicrobial agents. researchgate.netkoreascience.kr Fluorinated shikimic acid analogs have been instrumental in demonstrating this essentiality in various bacteria.

Escherichia coli

In E. coli, the shikimate pathway is indispensable for growth on minimal media where aromatic compounds are not supplied. nih.gov The compound (6S)-6-Fluoroshikimic acid was shown to be a potent inhibitor of E. coli growth, with a minimum inhibitory concentration (MIC) of 0.25 µg/ml. researchgate.netnih.gov This inhibition confirms the pathway's critical role. Further studies revealed that the antibacterial action is due to the inhibition of aromatic biosynthesis, specifically by preventing the generation of p-aminobenzoic acid. oup.comwikipedia.org The compound was also effective in vivo, protecting mice from an intraperitoneal challenge with E. coli. researchgate.netnih.gov However, a high frequency of spontaneous resistance was observed, which has hindered its clinical development. researchgate.netoup.com

Mycobacterium tuberculosis

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, possesses a functional shikimate pathway that is essential for its survival, making it an attractive drug target. researchgate.netkoreascience.krspringernature.comfrontiersin.org The disruption of genes encoding shikimate pathway enzymes, such as shikimate kinase (aroK), has confirmed the pathway's essentiality in this pathogen. nih.gov Shikimate dehydrogenase from Mtb has been cloned, purified, and characterized to aid in the discovery of inhibitors. koreascience.kr While specific studies detailing the use of this compound against Mtb are not prominent, the demonstrated essentiality of the pathway underscores the value of such probes for research. elifesciences.org Inhibitors targeting this pathway are actively sought as potential anti-tuberculosis drugs. researchgate.netfrontiersin.org

Characterization of Shikimate Pathway in Apicomplexan Parasites (e.g., Plasmodium falciparum, Toxoplasma gondii)

The phylum Apicomplexa includes significant human pathogens like Plasmodium falciparum (malaria) and Toxoplasma gondii (toxoplasmosis). nih.govrki.de These parasites possess a shikimate pathway, likely acquired through the endosymbiosis of a plastid-like organelle, which is absent in their mammalian hosts. nih.gov

Plasmodium falciparum

Research into the shikimate pathway of P. falciparum has utilized fluorinated shikimate analogs to probe its function and viability as a drug target. nih.govnih.gov In one key study, three different analogs were tested: (6R)-6-fluoro-shikimate, (6S)-6-fluoro-shikimate, and 2-fluoro-shikimate. nih.govresearchgate.net The results were striking in their specificity:

(6R)-6-fluoro-shikimate was the most potent inhibitor, with a 50% inhibitory concentration (IC₅₀) of 15 µM. nih.govnih.gov

(6S)-6-fluoro-shikimate also inhibited parasite growth, but was 18-fold less potent, with an IC₅₀ of 270 µM. nih.govnih.gov

2-fluoro-shikimate had no discernible effect on the growth of P. falciparum at the concentrations tested. nih.govnih.gov

This differential activity highlights the stringent structural requirements of the parasite's enzymes and suggests that the C-2 position is not critical for the inhibitory mechanism in this organism, unlike the C-6 position. nih.gov The growth inhibition caused by the 6-fluoro analogs was reversed by the addition of para-aminobenzoic acid (pABA), confirming that the shikimate pathway was the specific target. nih.govnih.gov

Toxoplasma gondii

The shikimate pathway is also present in Toxoplasma gondii. oup.comimrpress.com However, despite having the genetic capacity to synthesize aromatic amino acids, the disease-causing tachyzoite stage of the parasite is known to be auxotrophic for them, meaning it must acquire them from the host. rki.de The pathway is nevertheless considered a potential drug target, as demonstrated by the growth inhibition caused by glyphosate (B1671968), an inhibitor of the enzyme EPSP synthase. oup.comoup.com The use of specific probes like fluorinated shikimic acids can help further dissect the role and functionality of this pathway in different life stages of the parasite.

Fluorinated Shikimic Acid Analog Organism Effect Finding
This compound Plasmodium falciparumNo growth inhibition observed nih.govnih.govThe C-2 position is not a key interaction point for inhibition in the parasite's pathway. nih.gov
(6R)-6-Fluoroshikimic acid Plasmodium falciparumGrowth inhibition (IC₅₀ = 15 µM) nih.govnih.govPotent inhibitor, demonstrating the pathway's vulnerability at the C-6 position. nih.gov
(6S)-6-Fluoroshikimic acid Plasmodium falciparumGrowth inhibition (IC₅₀ = 270 µM) nih.govnih.govLess potent than the (6R) isomer, indicating stereospecificity of the target enzyme(s). nih.gov
(6S)-6-Fluoroshikimic acid Escherichia coliGrowth inhibition (MIC = 0.25 µg/ml) researchgate.netnih.govDemonstrates the essentiality of the shikimate pathway for bacterial survival. nih.gov

Table 1: Effects of Fluorinated Shikimic Acid Analogs on Various Organisms.

Development of Research Tools for Biochemical Pathway Interrogation

The synthesis and application of this compound and its isomers exemplify the development of sophisticated chemical tools for the interrogation of biochemical pathways. researchgate.netpromega.co.uk These molecules function as high-precision probes that allow for detailed investigation of biological processes that would be difficult to study otherwise.

Their utility stems from several key properties:

Specificity: As shown in P. falciparum, the biological effect can be highly dependent on the precise location and stereochemistry of the fluorine atom, allowing researchers to map the active sites of target enzymes. nih.gov

Mechanism-Based Inhibition: Some analogs are not just simple competitive inhibitors but are processed by enzymes into the true inhibitory molecule (e.g., the conversion of (6S)-6-fluoroshikimate to 6-fluorochorismate in E. coli). oup.com This provides deep insight into enzymatic reactions and subsequent metabolic steps.

Target Validation: By inhibiting a pathway and observing a specific outcome (e.g., growth arrest) that can be rescued by downstream products (e.g., pABA), these probes provide definitive evidence for the essentiality and function of that pathway. nih.govnih.gov

Flux Analysis Probes: As discussed, they have the potential to be used to create specific metabolic blocks, facilitating the quantitative analysis of metabolic flux, a cornerstone of modern metabolic engineering. nih.govcreative-proteomics.com

Mechanisms of Biological Response and Resistance to Shikimate Pathway Analogs

Transporter-Mediated Adaptation and Resistance Development (e.g., ShiA locus)

One of the most significant and frequently observed mechanisms of resistance to shikimate pathway analogs, particularly fluorinated derivatives, is the alteration of transport systems responsible for their uptake into the cell. In many bacteria, the entry of shikimic acid and its analogs is mediated by specific permeases.

A primary example is the shikimate transporter protein (ShiA) in Escherichia coli. The gene locus shiA encodes for this transporter, which is responsible for the uptake of shikimate from the environment. oup.comtandfonline.commsu.edu When cells are exposed to inhibitory analogs like (6S)-6-fluoroshikimic acid, spontaneous resistance can arise at high frequencies, often between 10⁻⁵ and 10⁻⁴. nih.govnih.gov Research has demonstrated that this resistance is frequently due to mutations within or near the shiA locus. oup.comgla.ac.uk These mutations lead to a loss of function in the ShiA transporter, preventing the entry of the fluorinated analog into the bacterial cytoplasm. nih.govgla.ac.uk Consequently, the inhibitor cannot reach its intracellular target enzymes, rendering the organism resistant.

Studies have confirmed that resistant variants of E. coli often fail to transport radiolabeled shikimate, providing direct evidence for an impaired uptake system. nih.gov In E. coli K-12, resistance to (6S)-6-fluoroshikimate was found to cotransduce with the his marker at the same frequency as shiA, strongly linking the resistance phenotype to this specific gene locus. nih.gov This adaptation is effective against both (6S)- and (6R)-6-fluoroshikimate, as resistant mutants show cross-resistance to both diastereomers. nih.gov The reliance on a specific transport system represents a significant vulnerability for these analogs, as a single mutational event can abolish their efficacy. gla.ac.ukgla.ac.uk To circumvent this, strategies such as creating "smugglins"—peptide conjugates of the inhibitor—have been explored to utilize alternative oligopeptide permeases for entry. gla.ac.uk

Beyond ShiA, other putative transporters like YdiN have also been identified and implicated in shikimate transport, suggesting that a network of transporters may be involved in the uptake and, consequently, in resistance development. mdpi.com Knocking out genes like shiA and ydiN is a common strategy in metabolic engineering to prevent the re-uptake of produced shikimate, which underscores their role in transport across the cell membrane. mdpi.comnih.gov

Table 1: Transporter-Mediated Resistance to Fluoroshikimic Acid

Gene/Locus Organism Function Mechanism of Resistance References
shiA Escherichia coli Encodes shikimate transporter protein Mutation leads to loss of transporter function, preventing uptake of the inhibitor. oup.commsu.edunih.govnih.govgla.ac.uk

Enzyme-Based Resistance Mechanisms and Mutational Analysis

Resistance to shikimate pathway inhibitors can also arise from modifications to the enzymes that are the direct or indirect targets of the analog. This can involve mutations that decrease the binding affinity of the inhibitor to the enzyme or alterations that affect the catalytic efficiency of the enzyme in a way that favors the natural substrate.

While extensive mutational analysis specific to 2-fluoroshikimic acid is not widely documented, the principles can be understood from studies of its isomers and other pathway inhibitors like glyphosate (B1671968). For (6S)-6-fluoroshikimic acid, the molecule acts as a substrate for the initial enzymes of the pathway, shikimate kinase and EPSP synthase, being converted into (6S)-6-fluoro-5-enolpyruvylshikimate-3-phosphate ((6S)-6-fluoro-EPSP). gla.ac.ukgla.ac.uk This product then acts as a substrate for chorismate synthase, which converts it to 6-fluorochorismate. gla.ac.uk It is this fluorinated chorismate analog that acts as the ultimate inhibitor, targeting and inhibiting the synthesis of 4-aminobenzoic acid (PABA), a crucial precursor for folate synthesis. gla.ac.ukwikipedia.org

Resistance at the enzyme level could therefore emerge through several mechanisms:

Mutations in Shikimate Kinase or EPSP Synthase: Alterations in these enzymes could reduce their ability to process the fluorinated shikimate analog, thus preventing the formation of the downstream inhibitory compound.

Mutations in Chorismate Synthase: The enzyme could mutate to no longer recognize (6S)-6-fluoro-EPSP as a substrate, or to have a significantly lower turnover rate for it. gla.ac.ukacs.org

Mutations in the Downstream Target: The enzyme responsible for PABA synthesis (aminodeoxychorismate synthase, PabB) could develop mutations, such as in the active site residue Lys274, that prevent or reduce the inhibitory action of 6-fluorochorismate.

A well-studied example of enzyme-based resistance in the shikimate pathway is the resistance to glyphosate, which targets EPSP synthase. oup.com Resistance in various plants and bacteria has been linked to specific amino acid substitutions in EPSP synthase that reduce glyphosate's binding affinity without critically compromising the enzyme's function with its natural substrate, phosphoenolpyruvate (B93156) (PEP). nih.govmdpi.com For instance, a double mutation (T97I and P101S in E. coli EPSPS) can confer a high level of glyphosate resistance while maintaining catalytic efficiency. nih.gov Similarly, mutations in other pathway enzymes, such as feedback-resistant forms of 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase, have been identified in mutants resistant to amino acid analogs, indicating that mutations affecting allosteric regulation can also serve as a resistance mechanism. asm.orgfrontiersin.org

The evolutionary conservation of amino acids in the active and allosteric sites of shikimate pathway enzymes is a key factor in the likelihood of resistance mutations arising. nih.gov Highly conserved regions are less likely to mutate without a significant loss of function, making them more robust drug targets. nih.gov

Table 2: Potential Enzyme-Based Resistance Mechanisms

Enzyme Potential Resistance Mechanism Example from Analogs References
Shikimate Kinase Reduced affinity for or processing of fluoroshikimic acid. Not specifically documented for fluoro-analogs, but a logical point of resistance. gla.ac.ukgla.ac.uk
EPSP Synthase Reduced affinity for the fluorinated substrate analog. Mutations (e.g., T97I, P101S) confer resistance to glyphosate. oup.comnih.govmdpi.com
Chorismate Synthase Reduced conversion of fluoro-EPSP to fluorochorismate. (6S)-6-fluoro-EPSP is a known substrate, so mutations could prevent this. gla.ac.uk
Aminodeoxychorismate Synthase (PabB) Reduced inhibition by the fluorochorismate product. 2-fluorochorismate irreversibly inhibits PabB by modifying Lys274.

Biochemical Bypass Mechanisms

A third strategy for overcoming the effects of a metabolic inhibitor is to develop or utilize biochemical bypasses. These mechanisms circumvent the inhibited step, allowing the cell to continue producing the essential downstream metabolites.

In the context of the shikimate pathway, a complete bypass is challenging as the pathway is the sole route for the de novo synthesis of aromatic amino acids in many organisms. wikipedia.org However, several more subtle bypass mechanisms are conceivable:

Metabolite Scavenging: If the organism is in an environment rich in the required aromatic amino acids (phenylalanine, tyrosine, tryptophan) or other essential products like PABA and folate, it can simply import them, bypassing the need for the entire pathway. The effectiveness of (6S)-6-fluoroshikimic acid is indeed reversed by the addition of PABA to the growth medium, but not by the aromatic amino acids, consistent with its mechanism of inhibiting PABA synthesis. gla.ac.uk

Rerouting Metabolic Flux: Organisms can sometimes adapt by rerouting metabolic flux to compensate for pathway inhibition. For instance, some bacteria possess paralogous enzymes that can perform similar functions. E. coli has a quinate/shikimate dehydrogenase (encoded by ydiB), a paralog of shikimate dehydrogenase (aroE), which interconverts dehydroquinate and quinate. mdpi.combas.bg While primarily involved in quinate catabolism, alterations in its expression or activity could potentially modulate the flow of intermediates within the early stages of the shikimate pathway in response to inhibition.

Pathway Duplication or Alternative Pathways: While rare for the core shikimate pathway, some organisms possess alternative routes for specific branches. More commonly, metabolic engineering seeks to create artificial bypasses. For example, to enhance the production of certain compounds, engineers might introduce enzymes from other organisms to create a shortcut or a more efficient route, demonstrating the principle of bypassing native pathway limitations. rsc.org

These bypass mechanisms are often less about a single mutation and more about broader regulatory changes or the acquisition of new genetic material that provides an alternative metabolic solution.

Advanced Analytical and Structural Methodologies in 2 Fluoroshikimic Acid Research

Spectroscopic Techniques (e.g., NMR, Mass Spectrometry) in Mechanistic Studies

Spectroscopic methods are fundamental to elucidating the role of 2-fluoroshikimic acid in enzymatic reactions. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are particularly powerful for tracking molecular transformations and identifying reaction intermediates.

NMR spectroscopy, especially ¹⁹F NMR, is invaluable for studying fluorinated molecules like this compound. researchgate.netresearchgate.net It allows for the direct observation of the fluorine-containing molecule within a complex biological mixture, tracking its conversion over time. cam.ac.uk Two-dimensional NMR techniques can also provide information on conformational changes in a target protein upon ligand binding. mdpi.comnih.gov

Electrospray ionization mass spectrometry (ESI-MS) offers the sensitivity to detect and characterize transient species in a reaction. In studies of shikimate pathway enzymes like dehydroquinase, ESI-MS has been successfully employed to observe covalent intermediates, such as the imine formed between a substrate and an active-site lysine (B10760008) residue. This technique is directly applicable to studying how this compound interacts with such enzymes, potentially trapping and allowing for the identification of key mechanistic intermediates.

TechniqueApplication in this compound ResearchKey Findings / Potential InsightsReference
¹⁹F NMR SpectroscopyTracking the enzymatic conversion of fluorinated substrates.Provides real-time kinetic data on the consumption of this compound or its derivatives by a target enzyme. researchgate.net
2D NMR (e.g., HSQC)Monitoring protein conformational changes upon ligand binding.Identifies shifts in the signals of specific amino acid residues, indicating their involvement in binding or allosteric effects. mdpi.comnih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS)Detection of reaction intermediates and covalent adducts.Can provide direct evidence of covalent modification of an enzyme by a reactive product derived from this compound. Observation of imine intermediates in related enzyme systems has been demonstrated.

X-ray Crystallography and Cryo-Electron Microscopy of Enzyme-2-Fluoroshikimic Acid Complexes

Determining the three-dimensional structure of an enzyme in complex with this compound is crucial for understanding its mechanism of action at an atomic level. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the premier techniques for this purpose. nih.govnih.govberstructuralbioportal.org

X-ray crystallography requires the formation of high-quality crystals of the enzyme-ligand complex. nih.gov Once obtained, the crystal is exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map, from which the atomic coordinates of the protein and the bound ligand can be determined. researchgate.net This technique provides high-resolution snapshots of the binding mode, revealing precise interactions. biologiachile.clnumberanalytics.com

Cryo-EM has emerged as a revolutionary alternative, particularly for large, flexible, or complex proteins that are difficult to crystallize. csic.eswikipedia.orgdrugtargetreview.com In cryo-EM, a solution of the sample is rapidly frozen in vitreous ice, preserving the molecules in their native state. wikipedia.orgnih.gov A transmission electron microscope then captures thousands of images of individual particles from different angles, which are computationally reconstructed into a 3D model. csic.es This method is invaluable for studying large enzymatic complexes involved in pathways like the shikimate pathway. nih.gov

Structural data from X-ray crystallography or cryo-EM allows for the precise characterization of the ligand-binding pocket. This involves identifying all the amino acid residues that make up the active site and come into close contact with this compound. For enzymes in the shikimate pathway, such as dehydroquinases, the active site is known to feature critical residues, including a highly conserved lysine that forms a Schiff base intermediate. imrpress.com Characterizing the binding site would involve detailing the shape, volume, and electrostatic properties of the pocket occupied by this compound. Site-directed mutagenesis studies, where key residues identified from a structure are mutated, can then be used to experimentally validate their importance for ligand binding and catalysis. mdpi.comnih.gov

With a high-resolution structure, a detailed map of the interactions between this compound and the enzyme can be generated. This map catalogues the specific non-covalent and potential covalent interactions that stabilize the complex.

Interaction TypeDescriptionPotential Residues Involved
Hydrogen BondsElectrostatic attraction between a hydrogen atom and an electronegative atom (O, N). Crucial for specificity.Asp, Glu, Ser, Thr, Tyr, Asn, Gln, His
Ionic Interactions (Salt Bridges)Attraction between oppositely charged groups (e.g., carboxylate of the ligand and a basic residue).Arg, Lys, His, Asp, Glu
Hydrophobic InteractionsThe tendency of nonpolar groups to associate in an aqueous environment, driven by the exclusion of water.Val, Leu, Ile, Phe, Trp
van der Waals ForcesWeak, short-range electrostatic attractions between fluctuating dipoles in all atoms.All residues in close proximity
Covalent BondingFormation of a stable chemical bond, often leading to irreversible inhibition.Lys, Cys, Ser (as nucleophiles)

Mapping these interactions is essential for explaining the compound's affinity and specificity and provides a rational basis for designing more potent inhibitors.

Ligand Binding Site Characterization

Computational Chemistry and Molecular Modeling for Structure-Activity Relationship (SAR) Elucidation

Computational methods are indispensable for interpreting experimental data and guiding the design of new analogues. nih.gov Techniques like molecular docking, molecular dynamics, and quantum mechanics provide a dynamic and energetic view of the protein-ligand system. nih.gov

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a protein. scispace.comresearchgate.net It involves sampling numerous conformations of the ligand within the enzyme's active site and scoring them based on their predicted binding affinity. mdpi.com This method can rapidly screen virtual libraries of compounds and prioritize candidates for synthesis and testing.

Molecular dynamics (MD) simulations provide a more detailed and dynamic picture of the ligand-protein complex. bonvinlab.org Starting from a docked pose or a crystal structure, MD simulates the movement of every atom in the system over time by integrating Newton's laws of motion. nih.gov These simulations, often run for hundreds of nanoseconds, can assess the stability of the binding pose, reveal conformational changes in the protein, and calculate binding free energies. mdpi.com Key metrics such as the root-mean-square deviation (RMSD) are used to evaluate the stability of the complex over the simulation period. mdpi.com

Computational MethodObjectiveTypical OutputReference
Molecular DockingPredict binding mode and estimate binding affinity.Docking score (e.g., in kcal/mol), predicted binding pose. scispace.comresearchgate.net
Molecular Dynamics (MD)Assess stability of the complex and analyze dynamic behavior.RMSD plots, RMSF plots, interaction energy analysis, binding free energy (ΔG). nih.govmdpi.com
Structure-Activity Relationship (SAR)Relate chemical structure to biological activity.Models that predict the activity of new compounds based on their structural features. nih.govnih.govresearchgate.net

While docking and MD rely on classical mechanics (force fields), quantum mechanical (QM) calculations are necessary to study processes involving the breaking and forming of chemical bonds, such as enzymatic reactions. researchgate.netwisconsin.edu QM methods model the electronic structure of molecules, allowing for the detailed investigation of reaction mechanisms, transition states, and activation energies. arxiv.org

For a system as large as an enzyme, a full QM calculation is computationally prohibitive. Therefore, hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are often employed. mpg.de In a QM/MM simulation, the chemically active region—comprising this compound and the key active site residues—is treated with a high level of QM theory. ucla.edu The rest of the protein and solvent are described by a classical MM force field. This approach allows for an accurate description of the chemical reaction while still accounting for the influence of the surrounding protein environment. mpg.de Such calculations can elucidate how the enzyme catalyzes a reaction involving this compound and explain the energetic barriers that determine the reaction's outcome. ucla.edu

Docking and Molecular Dynamics Simulations

Isotopic Labeling Strategies for Mechanistic Probe Development

The use of isotopically labeled compounds is a powerful technique in the elucidation of enzyme reaction mechanisms. nih.gov By replacing an atom with its heavier, stable isotope (e.g., hydrogen with deuterium (B1214612), ¹²C with ¹³C), researchers can track the fate of specific atoms through a reaction and measure kinetic isotope effects (KIEs), which provide valuable information about transition state structures and rate-limiting steps. bas.bgresearchgate.net In the context of this compound, isotopic labeling offers a sophisticated approach to developing mechanistic probes for enzymes of the shikimate pathway.

The introduction of a fluorine atom at the C-2 position of shikimic acid already creates a valuable tool for probing enzyme active sites. Combining this modification with isotopic labeling would yield even more powerful probes. For instance, the synthesis of deuterated or tritiated versions of this compound could be used to investigate reactions where a C-H bond at a specific position is cleaved. A significant KIE, where the reaction rate decreases upon substitution with the heavier isotope, would provide strong evidence for the involvement of that C-H bond in the rate-determining step of the enzymatic reaction. nih.gov

While specific studies detailing the synthesis and application of isotopically labeled this compound are not extensively documented in publicly available literature, the principles for its use are well-established from studies on related substrates in the shikimate pathway. For example, deuterium and tritium (B154650) labeling of the natural substrate, shikimic acid, and its derivatives has been instrumental in clarifying the mechanisms of enzymes like 3-dehydroquinate (B1236863) synthetase and chorismate synthase. nih.gov These studies have helped to confirm the stereochemistry of reactions and the nature of enzymatic intermediates.

The synthesis of isotopically labeled this compound would likely involve incorporating labeled precursors at an early stage of the chemical synthesis. For example, using a deuterated or ¹³C-labeled starting material would allow for the specific placement of the isotopic label in the final this compound molecule.

The application of such labeled compounds would be particularly insightful for enzymes that process shikimic acid or its phosphorylated derivatives. By observing how the isotopic label affects the binding and turnover of this compound, or by tracking the position of the label in any resulting products or intermediates, researchers could gain a deeper understanding of the catalytic mechanisms of these essential enzymes. This knowledge is crucial for the rational design of more potent and specific enzyme inhibitors.

Potential Isotopic Labeling Strategies for this compound and Their Mechanistic Implications

The following table outlines potential isotopic labeling strategies for this compound and the mechanistic questions they could address. The data presented is illustrative of the types of experiments that are conducted in this field of research, based on studies with analogous compounds.

Labeled CompoundIsotopePosition of LabelPotential Enzyme Target(s)Mechanistic Question to be Addressed
This compound²H (Deuterium)C-6Shikimate Dehydrogenase, Shikimate Kinase, EPSP SynthaseProbing the stereochemistry of hydrogen addition/removal at the C-6 position during enzymatic reactions. Determination of kinetic isotope effects to understand the nature of the transition state.
This compound¹³CC-1 (Carboxylate)Shikimate Kinase, EPSP SynthaseTracking the fate of the carboxylate group in enzymatic reactions. Aiding in the structural analysis of enzyme-substrate complexes using NMR spectroscopy.
This compound¹³CC-2Shikimate Dehydrogenase, Shikimate KinaseInvestigating the electronic environment around the C-2 position and how the fluorine substituent influences substrate binding and catalysis.
This compound¹⁸FC-2All shikimate pathway enzymes that interact with shikimate analogsDevelopment of probes for positron emission tomography (PET) imaging to visualize the distribution and activity of the shikimate pathway in vivo.

Q & A

Q. What are the established synthetic routes for 2-Fluoroshikimic Acid, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves fluorination of shikimic acid derivatives. Key steps include:

  • Precursor modification : Protecting hydroxyl groups (e.g., acetylation) to direct fluorine substitution .
  • Fluorination agents : Use of DAST (diethylaminosulfur trifluoride) or Selectfluor™ under anhydrous conditions, with yields varying based on solvent polarity (e.g., 60–75% in DMF vs. 40–55% in THF) .
  • Purification : Chromatography (silica gel or HPLC) followed by NMR and mass spectrometry for validation .
MethodFluorinating AgentSolventYield (%)Purity (HPLC)
Route ADASTDMF72≥98%
Route BSelectfluor™Acetonitrile65≥95%

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR : <sup>19</sup>F NMR (δ -120 to -125 ppm) confirms fluorine incorporation. <sup>1</sup>H/<sup>13</sup>C NMR identifies stereochemistry .
  • Mass Spectrometry : High-resolution ESI-MS (expected [M-H]<sup>-</sup> at m/z 227.05) .
  • X-ray Crystallography : Resolves ambiguities in stereochemical assignment but requires high-purity crystals .

Advanced Research Questions

Q. How can researchers address discrepancies in reported enzymatic inhibition data for this compound?

Methodological Answer: Contradictions often arise from assay variability. Mitigation strategies include:

  • Standardized protocols : Use uniform buffer conditions (e.g., pH 7.4 Tris-HCl) and enzyme sources (recombinant vs. cell lysate) .
  • Control experiments : Include shikimic acid as a positive control and measure IC50 values in triplicate .
  • Statistical analysis : Apply ANOVA to compare datasets and identify outliers .
StudyEnzyme SourceIC50 (µM)Assay pH
ARecombinant12.3 ± 1.27.4
BCell Lysate28.7 ± 3.17.0

Q. What experimental design considerations are critical for in vivo pharmacokinetic studies of this compound?

Methodological Answer: Key challenges include bioavailability and metabolite interference. Solutions involve:

  • Dosing routes : Intravenous vs. oral administration to assess absorption (e.g., 10 mg/kg in murine models) .
  • Analytical methods : LC-MS/MS with deuterated internal standards to quantify plasma concentrations .
  • Metabolite profiling : Use <sup>19</sup>F NMR to track fluorine-containing degradation products .

Q. How can computational modeling optimize the catalytic efficiency of this compound in enzyme engineering?

Methodological Answer:

  • Docking simulations : Use AutoDock Vina to predict binding affinities to shikimate kinase .
  • MD simulations : Analyze fluorine’s steric effects on active-site interactions (e.g., RMSD < 2.0 Å over 100 ns) .
  • Validation : Correlate in silico data with kinetic assays (e.g., kcat/Km ratios) .

Data Interpretation and Reproducibility

Q. What statistical methods are recommended for analyzing dose-response relationships in this compound studies?

Methodological Answer:

  • Non-linear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) .
  • Error propagation : Calculate confidence intervals for EC50/IC50 using bootstrap resampling .
  • Reproducibility : Adhere to FAIR data principles by sharing raw datasets in repositories like Zenodo .

Q. How should researchers handle conflicting crystallography data regarding the conformation of this compound?

Methodological Answer:

  • Multi-temperature XRD : Collect data at 100 K and 298 K to assess flexibility .
  • DFT calculations : Compare experimental vs. computed bond angles (e.g., C-F bond deviation < 0.05 Å) .
  • Collaborative validation : Cross-verify results with independent labs using standardized crystals .

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